Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride is an organic compound that features a pyridine ring substituted with both an amino group and a carboxylate. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and enzyme studies. It is classified as a pyridine derivative, which plays a crucial role in various biological and chemical processes.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide it for research and industrial applications. It falls under the category of heterocyclic compounds, specifically pyridine derivatives, known for their diverse biological activities. The dihydrochloride form indicates that it exists as a salt with hydrochloric acid, enhancing its solubility in aqueous environments.
The synthesis of methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride typically involves several steps:
Subsequent treatment with hydrochloric acid yields the dihydrochloride salt form.
The molecular structure of methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride consists of:
Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride can participate in various chemical reactions, including:
For example, when treated with an oxidizing agent like potassium permanganate, it may yield oxidized products that could have enhanced biological activity.
The mechanism of action for methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.
Studies have shown that derivatives of this compound exhibit activity at glutamate receptors, suggesting potential applications in treating cognitive disorders .
Relevant data include melting points and boiling points which are essential for practical applications in synthesis and formulation.
Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride has various scientific uses:
The synthesis of methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride (CAS 2031260-42-9) typically employs a convergent strategy integrating pyridine ring formation followed by selective side-chain functionalization. A foundational approach involves formamide-mediated cyclization, where a dicarbonyl precursor undergoes cyclodehydration in the presence of formamide or N,N-dimethylformamide at elevated temperatures (140–160°C) to construct the 2,4-disubstituted pyridine core. This method affords methyl 4-methylpyridine-2-carboxylate with high regioselectivity, critical for subsequent amination steps [2] [6].
The aminomethyl functionality is introduced via reductive amination of the 4-methyl group. This two-stage process involves:
Table 1: Comparative Yields in Key Synthetic Steps
Synthetic Stage | Reagents/Conditions | Yield Range (%) | Purity (HPLC) |
---|---|---|---|
Formamide Cyclization | Formamide, 150°C, 8 hours | 70–85% | >95% |
Bromination (NBS) | CCl₄, AIBN, reflux | 65–78% | >90% |
Phthalimide Displacement | DMF, 80°C, 6 hours | 82–90% | >98% |
Dihydrochloride Formation | 2M HCl in Et₂O, 0°C | 88–95% | >99% |
Critical challenges include controlling polybromination during radical bromination and minimizing ester hydrolysis during acidic workup. Optimized protocols employ in situ quenching with thiosulfate post-bromination and low-temperature (<10°C) hydrochloride crystallization to mitigate degradation [1] .
Selective functionalization of the pyridine ring demands precision catalysis to overcome inherent electronic biases. For the synthesis of methyl 4-(aminomethyl)pyridine-2-carboxylate precursors, two catalytic systems dominate:
Copper-Catalyzed Cyanation: Direct cyanation at the C4 position is achieved using copper(I) cyanide (CuCN) and palladium cocatalysts on 4-bromo-2-picolinate esters. This method circumvents the need for hazardous cyanide sources, operating at 80–100°C in dimethylacetamide (DMAc) with yields exceeding 85%. The resulting 4-cyanopyridine-2-carboxylate undergoes selective hydrogenation (Raney Ni, H₂/EtOH) to the aminomethyl derivative without ester reduction [8].
Palladium-Mediated Cross-Coupling: Suzuki-Miyaura coupling with pinacol boronate esters enables installation of prefunctionalized carbon chains. Methyl 4-(bromomethyl)pyridine-2-carboxylate reacts with Boc-protected aminomethylboronate under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O) to introduce the protected amine directly. Subsequent acid deprotection yields the target dihydrochloride. Ligand selection (e.g., XPhos vs. SPhos) profoundly impacts efficiency:
Table 2: Ligand Effects on Coupling Efficiency
Ligand | Temperature | Time (hours) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
PPh₃ | 85°C | 24 | 52% | >15% dehalogenation |
XPhos | 80°C | 6 | 89% | <3% dehalogenation |
SPhos | 75°C | 8 | 93% | <2% dehalogenation |
Microwave-assisted catalysis (150°C, 30 minutes) further enhances efficiency, reducing reaction times from hours to minutes while maintaining >90% yield [2] . Catalytic hydrogenation for reductive amination employs PtO₂ in acetic acid at 50 psi H₂, achieving complete conversion with <2% over-reduction byproducts. Catalyst poisoning is mitigated through substrate purification via activated carbon filtration prior to hydrogenation [8].
Industrial synthesis of methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride prioritizes reproducibility, safety, and cost efficiency through rigorous optimization of physical parameters. Solvent polarity directly impacts reaction kinetics and impurity profiles:
Temperature gradients profoundly influence selectivity:
Table 3: Solvent/Temperature Optimization Parameters
Process Stage | Optimal Solvent System | Temperature Range | Key Impurities Controlled |
---|---|---|---|
Ring Formation | DMF/Toluene (1:1) | 145–150°C | Ester hydrolysis products |
Bromination | CCl₄/ACN (3:1) | 75–80°C | 4-(Dibromomethyl)pyridine |
Reductive Amination | Ethanol/H₂O (95:5) | 25–30°C | 4-Methylpyridine-2-carbinol |
Salt Crystallization | THF/MTBE (1:5) | 0–5°C | Monohydrochloride, free base |
Scale-up considerations include heat transfer management during exothermic amination (requiring jacketed reactors with <−10°C coolant) and humidity control (<30% RH) during hydrochloride isolation to prevent hydrate formation. Continuous flow systems enhance bromination and cyanation consistency, achieving space-time yields 3× higher than batch processes. Final crystallization purity (>99.5%) is attained through antisolvent addition (MTBE) at controlled rates (5–10 mL/min) to prevent oiling-out [1] .
These integrated methodologies underscore the compound’s synthetic accessibility while highlighting precision engineering required for pharmaceutical-grade manufacturing. The absence of organometallic residues (validated by ICP-MS) in final products confirms the robustness of these catalytic and purification workflows [2] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1